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The Pharmacological Profile of DDCPPB-Glu: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DDCPPB-Glu	
Cat. No.:	B1669910	Get Quote

Introduction

DDCPPB-Glu, chemically identified as (2S)-2-[[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid, is a novel antifolate agent that has demonstrated potential as an antitumor compound. As a member of the antifolate class of drugs, its mechanism of action is predicated on the disruption of folate-dependent metabolic pathways, which are crucial for the synthesis of nucleotides and amino acids, thereby inhibiting the proliferation of rapidly dividing cells, such as those found in tumors. This technical guide provides a comprehensive overview of the pharmacological profile of **DDCPPB-Glu**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A foundational understanding of **DDCPPB-Glu** begins with its chemical and physical characteristics, which are essential for its development as a therapeutic agent.



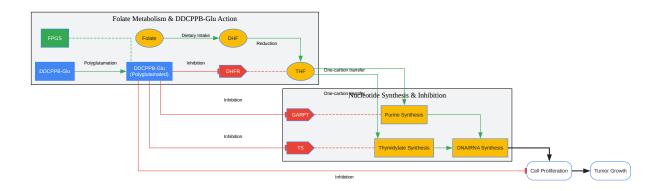
Property	Value	Reference
IUPAC Name	(2S)-2-[[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid	[1]
CAS Number	149325-95-1	[1][2]
Molecular Formula	C22H27N5O5	[2]
Molecular Weight	441.48 g/mol	[2]
Synonyms	Ddcppb-glu, CID 9889503, CID10048932	[1]
Classification	6-5 fused ring heterocycle antifolate	[2]

Pharmacodynamics: Mechanism of Action

Antifolates exert their cytotoxic effects by inhibiting key enzymes involved in the folic acid metabolic pathway. This pathway is critical for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis. The primary molecular targets for antifolates include Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Glycinamide Ribonucleotide Formyltransferase (GARFT).

The glutamate moiety in the structure of **DDCPPB-Glu** suggests that, like other classical antifolates such as methotrexate, it is a substrate for folylpolyglutamate synthetase (FPGS). This enzyme catalyzes the addition of glutamate residues to the molecule within the cell, leading to the formation of polyglutamated derivatives. Polyglutamation is a critical process as it traps the drug intracellularly and can increase its inhibitory potency against target enzymes.





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Figure 1. Proposed mechanism of action for **DDCPPB-Glu** as an antifolate.

Enzyme Inhibition Profile

To fully characterize the pharmacological profile of **DDCPPB-Glu**, it is imperative to determine its inhibitory activity against the key enzymes in the folate pathway. This is typically expressed in terms of the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).



Target Enzyme	DDCPPB-Glu Ki (nM)	DDCPPB-Glu IC50 (nM)
Dihydrofolate Reductase (DHFR)	Data not available	Data not available
Thymidylate Synthase (TS)	Data not available	Data not available
Glycinamide Ribonucleotide Formyltransferase (GARFT)	Data not available	Data not available

Quantitative data for **DDCPPB-Glu** is not currently available in the public domain. The table above serves as a template for the necessary experimental data required for a complete pharmacological profile.

In Vitro Antitumor Activity

The efficacy of an anticancer agent is initially assessed through in vitro studies on various cancer cell lines. The growth inhibitory (GI50) value, which represents the concentration of the drug that causes 50% inhibition of cell growth, is a key metric.

Cell Line	Cancer Type	DDCPPB-Glu Gl50 (μM)
MCF-7	Breast Cancer	Data not available
PC-3	Prostate Cancer	Data not available
HCT-116	Colon Cancer	Data not available
A549	Lung Cancer	Data not available
U-87 MG	Glioblastoma	Data not available

Specific GI50 values for **DDCPPB-GIu** against various cancer cell lines have not been publicly reported. This table illustrates the type of data needed to evaluate its in vitro antitumor potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacological data. The following are standard experimental protocols that would be employed to



characterize the pharmacological profile of DDCPPB-Glu.

Synthesis of DDCPPB-Glu

A detailed, step-by-step synthesis protocol for **DDCPPB-Glu** is not publicly available. However, the synthesis of similar pyrrolo[2,3-d]pyrimidine antifolates typically involves a multi-step process. A general workflow would be as follows:



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Figure 2. A generalized workflow for the synthesis of **DDCPPB-Glu**.

Detailed Steps (Hypothetical):

- Synthesis of the Pyrrolopyrimidine Core: This would likely involve the condensation of a substituted cyclopentanone with a diaminopyrimidine derivative.
- Introduction of the Propyl Linker: Alkylation of the cyclopentane ring at the 5-position with a suitable propyl halide.
- Formation of the Benzoyl Moiety: Acylation of the propyl-substituted intermediate with a 4carboxybenzoyl derivative.
- Coupling with L-Glutamic Acid: Amide bond formation between the benzoyl intermediate and the amino group of L-glutamic acid diethyl ester.
- Deprotection: Saponification of the glutamate esters to yield the final diacid product,
 DDCPPB-Glu.
- Purification and Characterization: Purification would be achieved by chromatographic techniques (e.g., HPLC), and the final product's identity and purity confirmed by NMR, mass spectrometry, and elemental analysis.

Enzyme Inhibition Assays



Objective: To determine the inhibitory potency (Ki and/or IC50) of **DDCPPB-Glu** against DHFR, TS, and GARFT.

General Protocol:

- Enzyme and Substrate Preparation: Recombinant human DHFR, TS, and GARFT enzymes
 would be expressed and purified. Substrates for each enzyme (dihydrofolate for DHFR,
 dUMP and methylenetetrahydrofolate for TS, and glycinamide ribonucleotide and
 formyltetrahydrofolate for GARFT) would be prepared in appropriate buffers.
- Assay Procedure: The enzyme, substrate, and varying concentrations of DDCPPB-Glu are
 incubated together. The rate of the enzymatic reaction is measured by monitoring the change
 in absorbance or fluorescence of a substrate or product over time using a spectrophotometer
 or fluorometer.
- Data Analysis: The reaction rates at different inhibitor concentrations are plotted to generate
 a dose-response curve. The IC50 value is determined from this curve. Ki values can be
 calculated from the IC50 values using the Cheng-Prusoff equation, which requires
 knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the
 enzyme for its substrate.



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Figure 3. Workflow for an in vitro enzyme inhibition assay.

Cell Growth Inhibition Assay

Objective: To determine the in vitro antitumor activity (GI50) of **DDCPPB-GIu** against a panel of human cancer cell lines.

Protocol (e.g., using the Sulforhodamine B (SRB) assay):

 Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

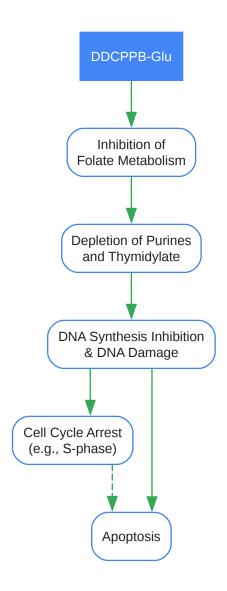


- Drug Treatment: Cells are treated with a range of concentrations of **DDCPPB-Glu** and incubated for a specified period (e.g., 72 hours).
- Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.
- Measurement: The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
- Data Analysis: The absorbance values are proportional to the number of viable cells. A doseresponse curve is generated by plotting the percentage of cell growth inhibition against the drug concentration, and the GI50 value is calculated.

Signaling Pathways

The inhibition of folate metabolism by **DDCPPB-Glu** ultimately leads to the disruption of DNA synthesis and repair, triggering cell cycle arrest and apoptosis. The precise signaling pathways involved in these downstream effects would need to be elucidated through further research. Key pathways to investigate would include those related to DNA damage response (e.g., ATM/ATR signaling), cell cycle checkpoints (e.g., p53 and Rb pathways), and apoptosis (e.g., caspase activation).





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Figure 4. Logical relationship of **DDCPPB-Glu**'s effects on cellular pathways.

Future Directions

To establish a comprehensive pharmacological profile of **DDCPPB-Glu**, further research is essential. Key areas for future investigation include:

- Pharmacokinetics: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of DDCPPB-Glu.
- In Vivo Efficacy: Evaluation of the antitumor activity of DDCPPB-Glu in animal models of cancer.



- Toxicity Profile: Comprehensive toxicology studies to assess the safety and tolerability of the compound.
- Mechanism of Resistance: Investigation of potential mechanisms by which cancer cells may develop resistance to DDCPPB-Glu.
- Combination Therapies: Exploring the synergistic potential of DDCPPB-Glu with other anticancer agents.

Conclusion

DDCPPB-Glu is a promising novel antifolate with the potential for development as an antitumor agent. This guide has outlined the key aspects of its pharmacological profile and the experimental approaches required for its full characterization. While specific quantitative data for **DDCPPB-Glu** is not yet widely available, the framework provided herein will serve as a valuable resource for researchers dedicated to advancing our understanding of this and other novel antifolates. The systematic generation of the data outlined in this document will be critical for the continued development of **DDCPPB-Glu** as a potential cancer therapeutic.

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- To cite this document: BenchChem. [The Pharmacological Profile of DDCPPB-Glu: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669910#pharmacological-profile-of-ddcppb-glu]

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